5-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound characterized by the presence of a bromine atom and an amino group attached to a pyrazolo[4,3-b]pyridine core. Its molecular formula is , and it has a molecular weight of approximately 199.03 g/mol. The compound features a unique arrangement of nitrogen atoms within its structure, contributing to its chemical properties and biological activities.
5-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine exhibits significant biological activities that make it a subject of interest in medicinal chemistry:
The synthesis of 5-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine typically involves several steps:
5-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine has various applications in research and industry:
Interaction studies involving 5-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine focus on its binding affinity with various biological targets:
Several compounds share structural similarities with 5-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
5-Bromo-1H-pyrazolo[3,4-c]pyridine | 929617-35-6 | 0.83 | Different pyrazole ring orientation |
6-Bromo-1H-pyrazolo[4,3-c]pyridine | 1206973-12-7 | 0.81 | Bromine at the sixth position |
5-Bromo-1H-pyrazolo[4,3-b]pyridine | 1227628-78-5 | 0.75 | Lacks amino group at position three |
3-Bromo-1H-pyrazolo[3,4-c]pyridine | 76006-13-8 | 0.74 | Bromine at the third position |
5-Bromo-1H-pyrrolo[2,3-c]pyridine | 1215387-58-8 | 0.69 | Contains a pyrrole ring instead of pyrazole |
The uniqueness of 5-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine lies in its specific arrangement of bromine and amino groups along with the pyrazole structure, which contributes to its distinctive biological properties and potential applications in drug development.